3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15-6-7-20(16(2)14-15)31(29,30)27-12-10-26(11-13-27)21-8-9-22(24-23-21)28-19(5)17(3)18(4)25-28/h6-9,14H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAYQPHVTXLUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that exhibits a range of biological activities. Its structure integrates several pharmacologically relevant moieties, including a piperazine ring, a sulfonyl group, and a pyrazole derivative. This article provides an in-depth examination of its biological activity based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 440.6 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₃S |
| Molecular Weight | 440.6 g/mol |
| IUPAC Name | 3-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine |
| CAS Number | 1013819-69-6 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Sulfonyl Group : This moiety can form strong interactions with proteins, potentially inhibiting their function.
- Piperazine Ring : It may modulate neurotransmitter receptor activity.
- Pyrazole Derivative : This part can participate in π-π stacking interactions with nucleic acids, influencing gene expression.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activities. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in various cancers . The specific compound may share similar pathways due to its structural similarities with known active pyrazole derivatives.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been noted in studies where pyrazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production . This suggests that the compound could be beneficial in treating inflammatory diseases.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been explored extensively. Some studies reported moderate to excellent activities against various bacterial strains . The interaction mechanisms often involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Case Studies and Research Findings
- Antitumor Screening : A study evaluated the antitumor efficacy of several pyrazole derivatives against cancer cell lines. The results indicated that compounds structurally related to the target compound showed IC50 values in the micromolar range against various tumor types .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory effects of similar compounds in vivo. The results demonstrated a significant reduction in inflammation markers in treated animals compared to controls .
- Antibacterial Testing : In vitro testing against common bacterial pathogens revealed that certain pyrazole derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications for infections resistant to standard antibiotics .
Preparation Methods
Preparation of 4-((2,4-Dimethylphenyl)sulfonyl)piperazine
Procedure :
- Sulfonylation of Piperazine :
Piperazine reacts with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, yielding the sulfonylated piperazine.
$$
\text{Piperazine} + \text{2,4-Me}2\text{PhSO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{CH}2\text{Cl}2} \text{4-((2,4-Me}2\text{Ph)SO}_2\text{)piperazine}
$$
Yield : 75–85% after recrystallization from ethanol.
Synthesis of 3,4,5-Trimethyl-1H-pyrazole
Procedure :
- Cyclocondensation :
Acetylacetone (2,4-pentanedione) reacts with methylhydrazine in acetic acid under reflux (120°C, 6 h). The reaction forms the pyrazole ring via Knorr-type cyclization:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{CH}3\text{NHNH}_2 \xrightarrow[\Delta]{\text{AcOH}} \text{3,4,5-Trimethyl-1H-pyrazole}
$$
Yield : 60–70% after silica gel chromatography.
Assembly of the Pyridazine Core
Halogenated Pyridazine Intermediate
3,6-Dichloropyridazine serves as the central scaffold. Commercial availability or synthesis via:
- Chlorination of Pyridazine :
Pyridazine reacts with phosphorus oxychloride (POCl₃) at 110°C for 12 h:
$$
\text{Pyridazine} + \text{POCl}_3 \xrightarrow{\Delta} \text{3,6-Dichloropyridazine}
$$
Yield : ~90%.
Coupling Reactions
Stepwise Nucleophilic Aromatic Substitution
Procedure :
- First Substitution (Position 3) :
3,6-Dichloropyridazine reacts with 4-((2,4-dimethylphenyl)sulfonyl)piperazine in DMF at 80°C for 24 h. Potassium carbonate facilitates deprotonation:
$$
\text{3,6-Cl}2\text{-Pyridazine} + \text{Sulfonylated Piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{3-(SO}2\text{Piperazine)-6-Cl-Pyridazine}
$$
Yield : 65–75%.
- Second Substitution (Position 6) :
The intermediate reacts with 3,4,5-trimethyl-1H-pyrazole in n-butanol at 120°C for 48 h:
$$
\text{3-(SO}_2\text{Piperazine)-6-Cl-Pyridazine} + \text{Pyrazole} \xrightarrow[\Delta]{\text{n-BuOH}} \text{Target Compound}
$$
Yield : 50–60%.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling :
An alternative route employs a boronate ester derivative of the pyrazole fragment:
- Boronate Preparation :
3,4,5-Trimethyl-1H-pyrazole is converted to its pinacol boronate ester using bis(pinacolato)diboron and Pd(dppf)Cl₂ in 1,4-dioxane.
- Coupling with Halopyridazine :
The boronate reacts with 3-chloro-6-(sulfonylpiperazine)pyridazine under Pd(PPh₃)₄ catalysis in toluene/EtOH (2:1) at 80°C:
$$
\text{3-Cl-6-(SO}2\text{Piperazine)-Pyridazine} + \text{Pyrazole-Bpin} \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3} \text{Target Compound}
$$
Yield : 85–93%.
Optimization and Challenges
Reaction Condition Optimization
Regioselectivity and Byproduct Formation
- Positional Bias : The 3-position of pyridazine is more reactive toward nucleophilic substitution due to electronic effects.
- Byproducts : Include di-substituted analogs and desulfonylated intermediates, mitigated by stoichiometric control.
Analytical Characterization
Key Data :
Q & A
Q. Table 1: Structural Analogs and Bioactivity
| Compound | Structural Features | Reported Activity |
|---|---|---|
| 3-Chloro-6-piperazinyl-pyridazine | Chloro substituent, piperazine | Antiplatelet aggregation |
| Triazolo-pyridazine derivatives | Triazole fused core | Antiviral (e.g., HIV-1 RT) |
Advanced: What computational methods predict interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID: 6F2) .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Modeling: Train models on pyridazine analogs to predict IC₅₀ values for new targets .
Advanced: How to address inconsistencies in synthetic reproducibility?
Methodological Answer:
- By-product Analysis: Use preparative TLC to isolate and characterize side products (e.g., des-methyl derivatives) .
- DoE (Design of Experiments): Apply factorial design to test interactions between variables (e.g., temperature, solvent ratio) .
- Automated Reactors: Employ flow chemistry systems for precise control of residence time and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
